molecular formula C10H21NO B13621269 3-Amino-3-(4-methylcyclohexyl)propan-1-ol

3-Amino-3-(4-methylcyclohexyl)propan-1-ol

Cat. No.: B13621269
M. Wt: 171.28 g/mol
InChI Key: GLPDVTFNGSUEMT-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methylcyclohexyl)propan-1-ol is a chiral amino alcohol characterized by a cyclohexyl substituent with a methyl group at the para position. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 183.28 g/mol. The compound’s structure combines a hydroxyl group and an amine on adjacent carbons, making it a versatile intermediate in pharmaceutical synthesis, particularly for ligands or chiral auxiliaries. The steric bulk of the 4-methylcyclohexyl group influences its solubility, reactivity, and biological activity compared to simpler aromatic analogs.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-amino-3-(4-methylcyclohexyl)propan-1-ol

InChI

InChI=1S/C10H21NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h8-10,12H,2-7,11H2,1H3

InChI Key

GLPDVTFNGSUEMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(CCO)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-3-(4-methylcyclohexyl)propan-1-ol generally involves the formation of a carbon-nitrogen bond between a 4-methylcyclohexylamine derivative and a propanol-based intermediate. The key synthetic approach is reductive amination, which couples an aldehyde or ketone precursor with the amine under reducing conditions to yield the amino alcohol.

Specific Synthetic Routes

  • Starting Materials:

    • 4-Methylcyclohexylamine (amine component)
    • Propanol derivative, typically 3-oxopropanol or 3-hydroxypropanal (carbonyl component)
  • Reaction Conditions:

    • Reductive amination is carried out using a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a catalyst (e.g., Pd/C).
    • Solvents like methanol, ethanol, or aqueous buffers are commonly used.
    • Temperature control is critical, often maintained at room temperature or slightly elevated (25–60 °C) to optimize yield and minimize side reactions.
    • pH is adjusted to mildly acidic or neutral to favor imine formation and subsequent reduction.
  • Mechanism:

    • Formation of an imine intermediate between 4-methylcyclohexylamine and the aldehyde/ketone.
    • Reduction of the imine to the corresponding amine, yielding the amino alcohol.

Industrial Production Considerations

  • Large-scale synthesis optimizes reaction parameters such as molar ratios, temperature, and reaction time to maximize yield and purity.
  • Purification steps include recrystallization or chromatographic methods to remove unreacted starting materials and side products.
  • Storage conditions require sealed, dry environments at 2–8 °C to maintain compound stability.

Comparative Table of Preparation Parameters

Parameter Description/Value Notes
Starting Amine 4-Methylcyclohexylamine Readily available cycloalkyl amine
Carbonyl Precursor 3-Hydroxypropanal or 3-oxopropanol Provides propanol backbone
Reducing Agent Sodium cyanoborohydride (NaBH3CN) or H2/Pd-C Selective reduction of imine intermediate
Solvent Methanol, ethanol, or aqueous buffer Solvent choice affects reaction rate
Temperature 25–60 °C Controlled to minimize side reactions
pH Mildly acidic to neutral (pH 5–7) Optimal for imine formation
Purification Recrystallization, chromatography Ensures >98% purity
Storage Sealed, dry, 2–8 °C Maintains compound integrity

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methylcyclohexyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(4-methylcyclohexyl)propanal, while reduction could produce 3-(4-methylcyclohexyl)propan-1-amine .

Scientific Research Applications

3-Amino-3-(4-methylcyclohexyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The following table highlights key structural analogs and their substituents:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Reference
3-Amino-3-(4-methylcyclohexyl)propan-1-ol 4-methylcyclohexyl C₁₀H₂₁NO 183.28 N/A (Target)
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol 2,4-dichlorophenyl C₉H₁₀Cl₂NO 220.10
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol 4-trifluoromethylphenyl C₁₀H₁₂F₃NO 219.21
(3S)-3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol 4-fluoro-3-methylphenyl C₁₀H₁₄FNO 183.22
3-Amino-3-(4-methoxyphenyl)propan-1-ol 4-methoxyphenyl C₁₀H₁₅NO₂ 181.23

Key Observations :

  • Electron-donating groups (e.g., OCH₃ in ) improve solubility in polar solvents and may modulate electronic properties for catalytic applications.
  • The 4-methylcyclohexyl group introduces significant steric hindrance and lipophilicity, favoring membrane permeability in drug design .

Physical and Chemical Properties

Solubility and Stability
  • The trifluoromethyl analog () exhibits high thermal stability due to the strong C-F bond but may aggregate in aqueous environments.
  • The methoxy-substituted compound () shows improved solubility in ethanol and water compared to the methylcyclohexyl derivative.
  • Chiral variants (e.g., (3S)-configured compound in ) may display enantiomer-specific crystallization behaviors, critical for pharmaceutical purity.
Spectral Data
  • IR and NMR : Cyclohexyl protons in the target compound produce distinct ¹H NMR signals (δ 1.2–1.8 ppm for methylcyclohexyl) compared to aromatic protons in phenyl analogs (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Fragmentation patterns differ; for example, the dichloro analog () shows prominent M-35/37 (Cl loss) peaks.

Crystallographic and Nonlinear Optical Properties

  • Crystal Packing: The methylcyclohexyl group’s bulk may lead to monoclinic or orthorhombic systems with lower symmetry compared to planar phenyl analogs (e.g., reports monoclinic C2/c for a benzochromene derivative).

Biological Activity

3-Amino-3-(4-methylcyclohexyl)propan-1-ol, a compound with significant potential in pharmaceutical research, has garnered attention for its diverse biological activities. This article explores its mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a cyclohexyl moiety, which contribute to its unique chemical properties. The structural formula can be represented as:

C1H1NC1H1C6H11O\text{C}_1\text{H}_1\text{N}\text{C}_1\text{H}_1\text{C}_6\text{H}_{11}\text{O}

This structure allows for interactions with various biological targets, influencing its pharmacological effects.

Research indicates that 3-Amino-3-(4-methylcyclohexyl)propan-1-ol interacts with several molecular pathways:

  • Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter systems, particularly those involved in mood regulation, suggesting antidepressant properties .
  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting cellular processes such as signal transduction and metabolic pathways .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Biological Activity Overview

Activity Type Description
Antidepressant Effects Modulates neurotransmitter systems; potential to alleviate depressive symptoms.
Antimicrobial Exhibits activity against various bacterial strains; further studies needed.
Enzyme Inhibition May inhibit enzymes involved in critical metabolic pathways.

Antidepressant Activity

A study highlighted the antidepressant-like effects of compounds structurally similar to 3-Amino-3-(4-methylcyclohexyl)propan-1-ol. These compounds were found to enhance serotonin levels in the brain, which is crucial for mood regulation .

Antimicrobial Properties

In vitro assays demonstrated that 3-Amino-3-(4-methylcyclohexyl)propan-1-ol exhibited significant activity against Staphylococcus aureus and other pathogens. The mechanism appears to involve disruption of bacterial cell membranes .

Enzyme Interaction Studies

Research focused on the inhibition of phospholipase A2 by similar compounds indicates that 3-Amino-3-(4-methylcyclohexyl)propan-1-ol could potentially modulate inflammatory responses by affecting lipid metabolism .

Comparative Analysis with Similar Compounds

The following table compares 3-Amino-3-(4-methylcyclohexyl)propan-1-ol with structurally related compounds:

Compound Name Structural Features Biological Activity
3-Amino-3-(4-methylcyclohexyl)propan-1-olAmino group, cyclohexyl moietyAntidepressant, antimicrobial
3-Amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-olTrifluoromethyl groupNeurotransmitter modulation
3-Amino-cyclopropyl-N-(pyrimidin-2-yl)propanamidePyrimidine ring substitutionAnticancer properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-3-(4-methylcyclohexyl)propan-1-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination of 3-(4-methylcyclohexyl)propanal using sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) . Alternatively, reduction of the corresponding ketone precursor (e.g., 3-(4-methylcyclohexyl)propanone) with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C yields the amino alcohol . Key factors include:

  • Temperature control : Exothermic reactions require gradual reagent addition to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can the stereochemistry of 3-Amino-3-(4-methylcyclohexyl)propan-1-ol be characterized, and why is chirality significant?

  • Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 85:15) or polarimetry to determine enantiomeric excess . Chirality impacts biological activity; for example, (R)-enantiomers may exhibit higher receptor-binding affinity than (S)-enantiomers in neurotransmitter systems . Comparative studies with racemic mixtures vs. resolved enantiomers are critical for structure-activity relationship (SAR) analyses.

Q. What analytical techniques are essential for purity assessment and structural validation?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 1.2–1.8 ppm for methylcyclohexyl protons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 214.18) .
  • FTIR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch) confirm functional groups .

Advanced Research Questions

Q. How does the 4-methylcyclohexyl substituent influence the compound’s physicochemical properties compared to aryl analogs (e.g., 4-chlorophenyl derivatives)?

  • Methodology :

  • LogP analysis : The cyclohexyl group increases hydrophobicity (predicted LogP ~2.1 vs. 1.8 for 4-chlorophenyl analogs), affecting membrane permeability .
  • Steric effects : Methylcyclohexyl’s bulkiness reduces rotational freedom, potentially enhancing selectivity in enzyme inhibition (e.g., vs. CYP450 isoforms) .
  • Thermal stability : DSC/TGA reveals decomposition temperatures >200°C, higher than aromatic analogs due to reduced π-system reactivity .

Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting enzyme inhibition data)?

  • Methodology :

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) to control for experimental variability .
  • Metabolite screening : LC-MS/MS identifies oxidation byproducts (e.g., ketone derivatives) that may interfere with assays .
  • Computational modeling : Docking studies (AutoDock Vina) assess binding pose consistency across studies; discrepancies may arise from protonation states of the amino group .

Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate nucleophilicity of the amino group. The methylcyclohexyl group’s electron-donating effects increase amine reactivity compared to electron-withdrawing substituents (e.g., 4-Cl) .
  • Kinetic studies : Monitor reactions with acyl chlorides (e.g., acetyl chloride) via in situ IR to determine rate constants (k) and activation energies .

Key Recommendations for Researchers

  • Stereochemical purity : Resolve enantiomers early to avoid confounding SAR results .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for ≥4 weeks to establish shelf-life .
  • Toxicity screening : Prioritize Ames tests and hERG channel assays to flag cardiotoxic or mutagenic risks .

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